molecular formula C16H22BrN3O2 B7063859 N'-(4-bromo-3-methylphenyl)-3-methyl-2-(2-oxopyrrolidin-1-yl)butanehydrazide

N'-(4-bromo-3-methylphenyl)-3-methyl-2-(2-oxopyrrolidin-1-yl)butanehydrazide

Cat. No.: B7063859
M. Wt: 368.27 g/mol
InChI Key: GLTGMECOMIHALS-UHFFFAOYSA-N
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Description

N’-(4-bromo-3-methylphenyl)-3-methyl-2-(2-oxopyrrolidin-1-yl)butanehydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated aromatic ring, a pyrrolidinone moiety, and a hydrazide functional group, making it a versatile molecule for chemical reactions and research applications.

Properties

IUPAC Name

N'-(4-bromo-3-methylphenyl)-3-methyl-2-(2-oxopyrrolidin-1-yl)butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O2/c1-10(2)15(20-8-4-5-14(20)21)16(22)19-18-12-6-7-13(17)11(3)9-12/h6-7,9-10,15,18H,4-5,8H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTGMECOMIHALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NNC(=O)C(C(C)C)N2CCCC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-bromo-3-methylphenyl)-3-methyl-2-(2-oxopyrrolidin-1-yl)butanehydrazide typically involves multiple steps, starting with the bromination of a methylphenyl precursor. The brominated intermediate is then subjected to further reactions to introduce the pyrrolidinone and hydrazide groups. Common reagents used in these reactions include bromine, pyrrolidinone, and hydrazine derivatives. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromo-3-methylphenyl)-3-methyl-2-(2-oxopyrrolidin-1-yl)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic ring.

Scientific Research Applications

N’-(4-bromo-3-methylphenyl)-3-methyl-2-(2-oxopyrrolidin-1-yl)butanehydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-bromo-3-methylphenyl)-3-methyl-2-(2-oxopyrrolidin-1-yl)butanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
  • N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclopropanesulfonamide

Uniqueness

N’-(4-bromo-3-methylphenyl)-3-methyl-2-(2-oxopyrrolidin-1-yl)butanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research and industrial purposes.

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